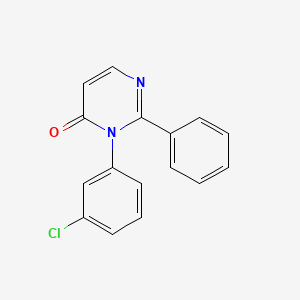

3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one

Beschreibung

3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a substituted aromatic framework. The pyrimidin-4(3H)-one core is fused with a 3-chlorophenyl group at position 3 and a phenyl group at position 2. This structural motif is associated with diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties, as observed in related compounds .

Eigenschaften

CAS-Nummer |

89069-64-7 |

|---|---|

Molekularformel |

C16H11ClN2O |

Molekulargewicht |

282.72 g/mol |

IUPAC-Name |

3-(3-chlorophenyl)-2-phenylpyrimidin-4-one |

InChI |

InChI=1S/C16H11ClN2O/c17-13-7-4-8-14(11-13)19-15(20)9-10-18-16(19)12-5-2-1-3-6-12/h1-11H |

InChI-Schlüssel |

VXYLOGZHAQURHL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidinone compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl rings.

Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results in various studies as an anticancer agent. Its structure allows it to interact with specific biological targets involved in cancer progression.

Mechanism of Action:

- Kinase Inhibition: Research indicates that compounds with a similar pyrimidine scaffold can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced proliferation of cancer cells .

- Selectivity: Studies have demonstrated selectivity towards CDK2 over CDK1, enhancing its potential as a targeted cancer therapy .

Case Study:

A recent study synthesized several derivatives of 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one and tested their efficacy against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The results showed significant cytotoxicity with IC50 values in the nanomolar range, indicating strong anticancer potential .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrimidine derivatives are known for their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Mechanism of Action:

- Bacterial Inhibition: The presence of the chlorophenyl group enhances the lipophilicity of the molecule, allowing better penetration through bacterial membranes, which is critical for antimicrobial action.

Case Study:

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated against standard strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Compounds that can modulate inflammatory responses are highly sought after.

Mechanism of Action:

- Cytokine Modulation: Research suggests that similar pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study:

A study involving animal models of inflammation demonstrated that administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.

Properties:

- Solubility: The compound's solubility profile is essential for its bioavailability. Studies have explored various formulation strategies to enhance solubility and stability.

- Metabolism: Investigations into metabolic pathways indicate that the compound undergoes hepatic metabolism, which could influence its therapeutic efficacy and safety profile.

Summary Table of Applications

| Application | Mechanism of Action | Case Study Findings |

|---|---|---|

| Anticancer | CDK inhibition | Significant cytotoxicity across multiple cell lines |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Cytokine modulation | Decreased inflammatory markers in animal models |

| Pharmacokinetics | Solubility enhancement strategies | Metabolic pathways identified |

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Key Observations:

Lipophilicity: Chlorophenyl-substituted pyrimidinones exhibit higher logP values (3.5–4.1) compared to iodinated (7h: logP 2.9) or hydroxyethyl-containing derivatives (T604-0612: logP 3.51), suggesting improved membrane permeability .

Hydrogen Bonding: Ureido-linked compound 35 has the highest hydrogen bond capacity (2 donors, 4 acceptors), which may enhance target binding but reduce bioavailability .

Synthetic Routes: Thieno[3,2-d]pyrimidinones (e.g., ) are synthesized via Suzuki coupling or nucleophilic substitution . Tetrahydropyrimidinones (e.g., compound 35) employ phenyl chloroformate-mediated carbamate formation . Iodinated derivatives (e.g., 7h) utilize deep eutectic solvents (DES) for eco-friendly synthesis .

Crystallographic and Solubility Considerations

- Crystal Packing: Hydrogen-bonding patterns (e.g., Etter’s graph sets) influence the solid-state stability of pyrimidinones. For instance, compound T604-0612’s hydroxyethyl group facilitates intermolecular H-bonds, improving crystallinity .

- Aqueous Solubility : Derivatives with polar groups (e.g., hydroxyethyl in T604-0612) show higher solubility (logSw = -3.87) compared to fully aromatic analogs (logSw < -4.5) .

Biologische Aktivität

3-(3-Chlorophenyl)-2-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorophenyl group and a phenyl group, which contributes to its lipophilicity and ability to penetrate biological membranes. The presence of the chlorine atom may enhance its interactions with biological macromolecules, potentially influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves interference with bacterial protein synthesis or cell wall formation.

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against glioblastoma cell lines. In related studies, pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and kinase inhibition . For example, compounds structurally similar to this compound have demonstrated low micromolar activity against key kinases involved in cancer progression .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival or proliferation.

- Receptor Modulation : It could bind to cellular receptors, altering signaling pathways associated with tumor growth or microbial resistance.

Studies have shown that similar compounds can inhibit the AKT pathway, which is critical in glioma malignancy .

Case Studies and Research Findings

Q & A

Advanced Research Question

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular docking : Screen against biological targets (e.g., histamine receptors) using AutoDock Vina ().

- MD simulations : Analyze stability in lipid bilayers for pharmacokinetic profiling ().

How can solubility and bioavailability be optimized for in vitro assays?

Advanced Research Question

- Co-solvent systems : Use ethanol-DMSO mixtures (e.g., 10% DMSO) to enhance aqueous solubility without denaturing proteins ().

- Prodrug derivatization : Introduce phosphate or glycosyl groups to improve membrane permeability ().

What mechanistic insights exist for the cyclization step in its synthesis?

Advanced Research Question

Cyclization proceeds via intramolecular nucleophilic attack, facilitated by:

- Base-mediated deprotonation : NaOH abstracts protons from the amide nitrogen, enabling ring closure ().

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield ().

How can structure-activity relationship (SAR) studies guide further modifications?

Advanced Research Question

- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding ().

- Heterocycle fusion : Incorporate thieno[2,3-d]pyrimidin-4(3H)-one moieties to improve metabolic stability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.